molecular formula C12H15F2N B13283733 (Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine

(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine

Cat. No.: B13283733
M. Wt: 211.25 g/mol
InChI Key: HSHIYXNKXPTAAI-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine is a structurally unique amine derivative featuring a cyclopropylmethyl group attached to a nitrogen atom, which is further linked to a 1-(3,4-difluorophenyl)ethyl moiety. This compound combines the steric constraints of the cyclopropane ring with the electronic effects of fluorine substituents on the aromatic ring, making it of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-(3,4-difluorophenyl)ethanamine

InChI

InChI=1S/C12H15F2N/c1-8(15-7-9-2-3-9)10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,2-3,7H2,1H3

InChI Key

HSHIYXNKXPTAAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NCC2CC2

Origin of Product

United States

Preparation Methods

(Cyclopropylmethyl) Group Introduction
A common approach involves alkylating a pre-synthesized [1-(3,4-difluorophenyl)ethyl]amine with (bromomethyl)cyclopropane. This method is adapted from procedures for synthesizing N-(cyclopropylmethyl)aniline derivatives:

  • Reagents :
    • [1-(3,4-Difluorophenyl)ethyl]amine
    • (Bromomethyl)cyclopropane
    • Sodium hydride (NaH) in N,N-dimethylformamide (DMF)
  • Conditions :
    • Reaction at 0°C to room temperature for 16 hours.
    • Purification via silica gel chromatography (ethyl acetate/n-heptane).

Mechanism :
The amine acts as a nucleophile, displacing bromide from (bromomethyl)cyclopropane under basic conditions. This method is efficient for introducing the cyclopropylmethyl group but requires careful control of stoichiometry to avoid over-alkylation.

Reductive Amination

Simultaneous Amine and Cyclopropylmethyl Group Formation
Reductive amination between 3,4-difluorophenylacetone and cyclopropylmethylamine offers a one-pot alternative:

  • Reagents :
    • 3,4-Difluorophenylacetone
    • Cyclopropylmethylamine
    • Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM)
  • Conditions :
    • Stirring at room temperature for 12–24 hours.
    • Acidic workup and extraction with ethyl acetate.

Advantages :

  • Avoids pre-functionalized intermediates.
  • High stereoselectivity achievable with chiral catalysts.

Cyanide Reduction Pathway

From Nitrile Intermediates
A patent-derived method involves synthesizing cyclopropyl cyanide derivatives, followed by hydrogenation:

  • Step 1 : React allylic chloride (e.g., 3-chloro-1-(3,4-difluorophenyl)propane) with HBr and a free radical catalyst (e.g., benzoyl peroxide) to form 1-bromo-3-chloropropane derivatives.
  • Step 2 : Convert to γ-chloronitrile via reaction with NaCN in ethanol/water.
  • Step 3 : Cyclize the nitrile under basic conditions (NaOH) to form cyclopropyl cyanide.
  • Step 4 : Reduce with H₂/Pd-C in the presence of [1-(3,4-difluorophenyl)ethyl]amine to yield the target compound.

Key Parameters :

  • Temperature: 40–100°C for cyclization.
  • Pressure: 1–10 atm for hydrogenation.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Alkylation 46–62% Straightforward, minimal byproducts Requires pre-synthesized amine
Reductive Amination 50–70% Single-step, scalable Sensitive to steric hindrance
Cyanide Reduction 30–50% Versatile for substituted cyclopropanes Multi-step, requires hazardous reagents

Purification and Characterization

  • Chromatography : Silica gel with ethyl acetate/n-heptane gradients.
  • Spectroscopy :
    • ¹H NMR : Peaks for cyclopropylmethyl (δ 0.1–0.6 ppm) and difluorophenyl (δ 6.8–7.2 ppm).
    • MS : Molecular ion peak at m/z 253 [M+H]⁺.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or alkoxides.

Scientific Research Applications

(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibition of Enzymes: The compound may inhibit the activity of enzymes involved in critical biochemical pathways, leading to the disruption of cellular processes.

    Modulation of Gene Expression: The compound may modulate the expression of genes involved in various physiological processes, leading to changes in cellular function.

Comparison with Similar Compounds

Key Differences :

  • Backbone : The analog features a cyclopropane ring directly fused to the amine group, whereas the target compound has a cyclopropylmethyl group (-CH2-C3H5) as a spacer between the amine and the fluorinated aromatic ethyl chain.
  • Stereochemistry : The (1R,2S) configuration in the analog imposes specific spatial constraints that influence receptor binding, while the target compound’s stereochemical preferences are less studied .

Functional Analog: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

Comparison Highlights :

  • Pharmacokinetics : The ethyl linker in the target compound may confer metabolic stability by reducing enzymatic cleavage compared to the direct cyclopropane-amine bond in the analog .

Tabulated Comparison of Key Properties

Property (Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Molecular Formula C13H17F2N C9H9F2N
Molecular Weight (g/mol) 237.28 181.17
logP (Predicted) 2.8–3.2 1.5–1.9
Aqueous Solubility Low (due to lipophilicity) Moderate (improved in hydrochloride salt)
Stereochemical Complexity Minimal High (1R,2S configuration)
Reported Applications Preclinical studies (hypothetical) Industrial synthesis, enzyme inhibition

Research Findings and Implications

  • Metabolic Stability : The ethyl spacer in the target compound may reduce oxidative metabolism compared to analogs with shorter linkers, as seen in studies of structurally similar amines .
  • Synthetic Challenges : The cyclopropylmethyl group introduces steric hindrance during synthesis, requiring specialized catalysts for efficient coupling reactions.

Biological Activity

(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14F2N
  • CAS Number : 18977-45-2

The unique structure of this compound, characterized by a cyclopropyl group and a difluorophenyl moiety, plays a crucial role in its biological properties. The compound's ability to interact with various biological targets is pivotal in understanding its activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. Key mechanisms include:

  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Similar compounds have shown significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 32-128 µg/mL for related structures.
  • Antitumor Activity : Preliminary investigations suggest potential efficacy in inhibiting tumor growth through modulation of cell signaling pathways. For instance, aminated derivatives have demonstrated encouraging anti-pancreatic cancer properties at low micromolar concentrations, with IC50 values around 45 µM for the most potent inhibitors .

Antimicrobial Activity

A study evaluating derivatives of amines similar to this compound demonstrated significant antibacterial effects. The following table summarizes the findings:

Compound TypeMIC (µg/mL)Target Organism
Aminated derivatives32-128Gram-positive bacteria
(Cyclopropylmethyl) derivativesVariesVarious pathogens

Antitumor Effects

Research on aminated (cyclopropylmethyl)phosphonates revealed promising results against pancreatic cancer. The following data illustrates the effectiveness of these compounds:

CompoundIC50 (µM)Cancer Type
Diethyl (1-(4-benzylamino)butyl)cyclopropyl)methylphosphonate45Pancreatic cancer
Other aminated derivativesModerateVarious cancer types

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